molecular formula C17H13N3O3S B4974945 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione

6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B4974945
M. Wt: 339.4 g/mol
InChI Key: FMXJTFRPSIOTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione, also known as Temozolomide, is a chemotherapy drug used to treat brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. It is a synthetic derivative of imidazotetrazine and is known for its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors.

Mechanism of Action

6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione works by inhibiting DNA synthesis in cancer cells. It is converted to a reactive intermediate, which methylates the O6 position of guanine in DNA. This methylation leads to the formation of DNA adducts, which cause DNA damage and ultimately cell death.
Biochemical and Physiological Effects
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain proteins involved in DNA repair, which may contribute to its effectiveness in treating cancer. It has also been shown to increase the levels of pro-inflammatory cytokines, which may play a role in its anti-tumor activity.

Advantages and Limitations for Lab Experiments

6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers studying cancer.
However, there are also limitations to the use of 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione in lab experiments. It is a highly toxic drug and must be handled with care. Additionally, it is specific to brain tumors and may not be effective against other types of cancer.

Future Directions

There are several future directions for research on 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione. One area of interest is in developing new formulations of the drug that can better target cancer cells and reduce toxicity. Additionally, researchers are exploring the use of 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione in combination with other drugs to improve its effectiveness. Finally, there is ongoing research into the mechanisms of resistance to 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione, which may lead to the development of new treatments for brain tumors.

Synthesis Methods

6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione is synthesized through a series of chemical reactions. The starting material is 3,4-dihydroxybenzyl alcohol, which is converted to 3,4-dihydroxybenzaldehyde through oxidation. The aldehyde is then reacted with 2-phenylacetonitrile to form 2-phenylacetaldehyde. This is followed by a condensation reaction with thiosemicarbazide to form 2-phenylacetaldehyde thiosemicarbazone. The thiosemicarbazone is then cyclized with cyanamide to form 5-amino-1,2,4-triazine-3-thiol. Finally, the triazine is reacted with N,N'-dimethylformamide dimethyl acetal to form 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione.

Scientific Research Applications

6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has been extensively researched for its efficacy in treating brain tumors. It has been shown to increase survival rates in patients with glioblastoma multiforme and anaplastic astrocytoma. Additionally, it has been studied for its potential use in combination with other chemotherapy drugs and radiation therapy.

properties

IUPAC Name

6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-16-15(22)18-17(23)20-19-16/h1-10,14H,(H2,18,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXJTFRPSIOTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione

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